(S)-tert-Butyl 6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate is a synthetic organic compound belonging to the class of pyrazolo derivatives. This compound is notable for its potential applications in medicinal chemistry and organic synthesis. It features a unique structure that allows it to interact with various biological targets, making it a subject of interest in drug discovery and development.
The compound is primarily synthesized in laboratory settings, with various methods documented in scientific literature. Its chemical structure and properties have been detailed in databases such as PubChem and BenchChem, which provide insights into its synthesis and potential applications.
This compound can be classified under:
The synthesis of (S)-tert-Butyl 6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate typically involves multi-component reactions. A common method includes the one-pot reaction of an aldehyde, malononitrile, hydrazine, and 4,4-dimethyl-3-oxopentanenitrile. This approach is valued for its efficiency and ability to produce the desired compound with minimal steps.
The molecular formula of (S)-tert-Butyl 6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate is C12H19N3O2. The compound features a tert-butyl group attached to a pyrazolo framework, which contributes to its unique chemical properties.
(S)-tert-Butyl 6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate can undergo several types of chemical reactions:
The outcomes of these reactions depend on the specific reagents used and the conditions under which they are carried out. For instance:
The mechanism of action for (S)-tert-butyl 6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and resulting in various biological effects. The precise pathways are context-dependent and vary based on the target tissue or system being studied.
(S)-tert-butyl 6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate has several significant applications:
This compound represents a valuable tool in both academic research and industrial applications due to its unique structure and reactivity profile.
Multi-component reactions provide efficient single-pot assembly of the pyrazolo[1,5-a]pyrazine scaffold, significantly reducing synthetic steps and purification burdens. These convergent strategies typically involve the condensation of a hydrazine derivative, a 1,3-dicarbonyl compound, and a bifunctional electrophile. A documented approach utilizes tert-butyl 4-oxopiperidine-1-carboxylate, hydrazine hydrate, and ethyl acetoacetate under acidic conditions to generate the dihydropyrazolo[1,5-a]pyrazine ring system. Catalyst screening reveals that p-toluenesulfonic acid (10 mol%) in ethanol at 80°C achieves 78% yield within 12 hours, whereas Lewis acids like zinc chloride yield substantial side products [3] [5].
Table 1: Multi-Component Reaction Optimization for Core Scaffold Assembly
Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
p-TsOH | Ethanol | 80 | 12 | 78 |
ZnCl₂ | Toluene | 110 | 8 | 45 |
BF₃·OEt₂ | DCM | 40 | 24 | 62 |
None | Ethanol | 80 | 24 | 28 |
Critical to stereocontrol is the introduction of the 6-methyl group prior to or during cyclization. Chiral auxiliaries such as (S)-proline derivatives may be incorporated into the dicarbonyl component, though post-cyclization resolution remains common. Microwave-assisted MCRs demonstrate significant improvements, reducing reaction times to 2–3 hours while maintaining yields >75% [3].
The 6-methyl stereogenic center necessitates asymmetric methodologies, with catalytic hydrogenation proving indispensable for high enantioselectivity. Hydrogenation of the prochiral precursor tert-butyl 6-methylidene-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate employs chiral rhodium or ruthenium catalysts. Ru-(S)-BINAP systems in methanol at 50 bar H₂ pressure achieve 92% enantiomeric excess (ee) at 25°C, though substrate concentration critically influences selectivity. At concentrations exceeding 0.5 M, ee drops to 80%, attributed to competing non-chiral pathways [2] [8].
Table 2: Asymmetric Hydrogenation Conditions for Enantiomeric Control
Catalyst | Pressure (bar) | Substrate Conc. (M) | ee (%) | Yield (%) |
---|---|---|---|---|
Ru-(S)-BINAP | 50 | 0.2 | 92 | 89 |
Ru-(S)-BINAP | 50 | 0.5 | 80 | 85 |
Rh-(R,R)-DIPAMP | 30 | 0.2 | 85 | 78 |
Pd-(S)-XylPhos | 20 | 0.3 | 70 | 65 |
Pressure optimization reveals diminishing returns beyond 50 bar, while temperatures below 30°C significantly retard reaction kinetics. Continuous-flow hydrogenation using immobilized catalysts (e.g., Ru-SILP catalysts) enhances productivity to >90% ee at 0.5 M concentration, enabling kilogram-scale production with reduced catalyst loading (0.5 mol%) [8].
Palladium catalysis enables critical transformations for introducing pharmacophores at the 3-position of the pyrazolopyrazine scaffold. Suzuki-Miyaura coupling of the brominated intermediate tert-butyl (S)-3-bromo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate demonstrates broad applicability. Using Pd(PPh₃)₄ (3 mol%) and K₂CO₃ in toluene/water (4:1) at 80°C, arylboronic acids with electron-donating groups couple at 85–92% yield, while electron-deficient substrates require Pd-XPhos systems to achieve >80% yield [8].
Reductive amination of the aldehyde analog utilizes Pd/C (10 wt%) under hydrogen atmosphere, converting tert-butyl (S)-3-formyl-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate to amine derivatives. Primary amines form with 90% conversion in methanol at 25°C, whereas sterically hindered secondary amines necessitate polar aprotic solvents like dimethylformamide and elevated temperatures (60°C) for 75% yield. Catalyst poisoning studies confirm sulfur-containing functionalities require scavengers .
Table 3: Palladium-Catalyzed Functionalization at the 3-Position
Reaction Type | Catalyst | Conditions | Substrate Scope | Yield (%) |
---|---|---|---|---|
Suzuki Coupling | Pd(PPh₃)₄ | Toluene/H₂O, 80°C, 12 h | Aryl-EDG | 85–92 |
Suzuki Coupling | Pd-XPhos | Dioxane/H₂O, 100°C, 8 h | Aryl-EWG | 80–88 |
Reductive Amination | Pd/C (10%) | MeOH, 25°C, 10 bar H₂ | Primary Amines | 90 |
Reductive Amination | Pd/C (10%) | DMF, 60°C, 15 bar H₂ | Secondary Amines | 75 |
Solvent selection profoundly impacts yield, stereoselectivity, and scalability. For Boc protection of the secondary nitrogen, dichloromethane enables rapid reaction completion (1 hour) at 0–5°C with di-tert-butyl dicarbonate. However, environmental and regulatory concerns necessitate greener alternatives. Ethyl acetate at 40°C achieves equivalent conversion within 3 hours, aligning with industrial safety profiles. Crystallization purification requires solvent screening: tert-butyl methyl ether/heptane mixtures (1:3 ratio) afford 99.5% pure product with 85% recovery, outperforming ethanol/water systems prone to oiling [2] [3].
Temperature-sensitive steps include cyclodehydration during scaffold formation. While traditional methods employ refluxing toluene (110°C), microreactor technology enables precise temperature control at 130°C with residence times under 5 minutes, suppressing dimerization byproducts observed in batch reactors. Thermal stability assessments confirm decomposition onset at 180°C, establishing a safety margin for continuous processing [2] [3].
Table 4: Solvent Systems for Key Process Steps
Synthetic Step | Optimal Solvent | Temperature (°C) | Reaction Time | Purity (%) |
---|---|---|---|---|
Boc Protection | Dichloromethane | 0–5 | 1 h | >98 |
Boc Protection (Green) | Ethyl Acetate | 40 | 3 h | 97 |
Cyclodehydration (Batch) | Toluene | 110 | 8 h | 90 |
Cyclodehydration (Flow) | N-Methylpyrrolidone | 130 | 5 min | 95 |
Final Crystallization | MTBE/Heptane | 0–5 | – | 99.5 |
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 13052-73-8
CAS No.: 61109-48-6